![molecular formula C9H9ClIN3 B11786680 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms attached to the imidazo[1,5-a]pyrazine core, along with an isopropyl group. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the iodine atom: Iodination can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Introduction of the isopropyl group: Alkylation with isopropyl halides under basic conditions can be used to introduce the isopropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form 6-azido-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, while Suzuki coupling with phenylboronic acid can form 6-phenyl-1-iodo-3-isopropylimidazo[1,5-a]pyrazine.
科学的研究の応用
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
作用機序
The mechanism of action of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific biological target. In general, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
6-Chloroimidazo[1,5-a]pyrazine: Lacks the iodine and isopropyl groups.
1-Iodo-3-isopropylimidazo[1,5-a]pyrazine: Lacks the chlorine group.
3-Isopropylimidazo[1,5-a]pyrazine: Lacks both chlorine and iodine groups.
Uniqueness
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is unique due to the presence of both chlorine and iodine atoms along with an isopropyl group. This combination of substituents provides distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C9H9ClIN3 |
|---|---|
分子量 |
321.54 g/mol |
IUPAC名 |
6-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-3-12-7(10)4-14(6)9/h3-5H,1-2H3 |
InChIキー |
LBKFAXAUWDKOHB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C2N1C=C(N=C2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)


![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)


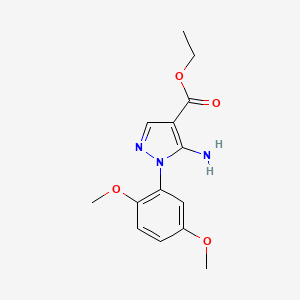
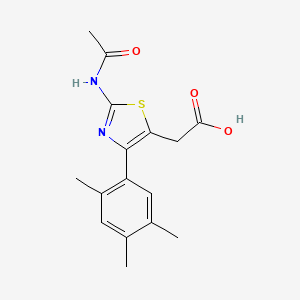
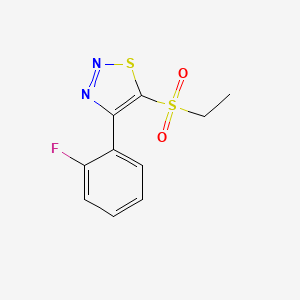
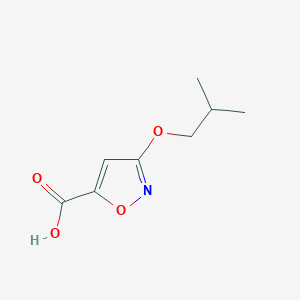
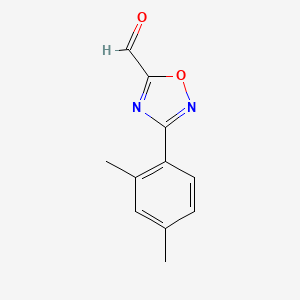
![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)

